(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine
Overview
Description
“(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine” is a chemical compound with the linear formula C7H7Cl2F3N2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 247.05 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[2-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride . The InChI code is 1S/C7H6ClF3N2.ClH/c8-5-3-4(7(9,10)11)1-2-6(5)13-12;/h1-3,13H,12H2;1H .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 141-148°C at N/A mmHg . The compound is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Pharmaceutical Applications :
- Mary et al. (2021) investigated the properties of hydrazine derivatives, including one similar to (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine, for their antitumor activity. They found these derivatives to exhibit higher antitumor activity compared to standard drugs like 5-fluorouracil/piperine (Mary et al., 2021).
- Ji et al. (2018) synthesized 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, which showed significant inhibitory capacity against cancer cell lines (Ji et al., 2018).
Material Science and Chemical Synthesis :
- The study by Dinnimath et al. (2011) involved the synthesis of 3-chloro-4-fluoro phenyl hydrazine and its derivatives for antimicrobial applications (Dinnimath et al., 2011).
- In the research by Mitzel et al. (1993), a series of (hydridosilyl)hydrazines were prepared, demonstrating the utility of hydrazine derivatives in synthesizing complex molecules (Mitzel et al., 1993).
- Havannavar et al. (2014) focused on synthesizing phenyl hydrazone derivatives for antimicrobial activities, illustrating the role of hydrazine compounds in medicinal chemistry (Havannavar et al., 2014).
Environmental Applications :
- Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting hydrazine, highlighting the importance of hydrazine derivatives in environmental monitoring (Zhu et al., 2019).
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various enzymes and proteins, potentially altering their function .
Mode of Action
(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine, as a hydrazine derivative, is likely to participate in nucleophilic reactions. The nitrogen atom in the hydrazine group can act as a nucleophile, reacting with electrophilic carbon atoms in other molecules . This can lead to the formation of new bonds and changes in the structure of the target molecule.
Biochemical Pathways
Hydrazine derivatives are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
The interaction of hydrazine derivatives with various targets can lead to changes in cellular processes and functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
Properties
IUPAC Name |
[2-chloro-4-(trifluoromethyl)phenyl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-4(7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSESZRGARIEOFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371529 | |
Record name | [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86398-98-3 | |
Record name | [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloro-4-(trifluoromethyl)phenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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